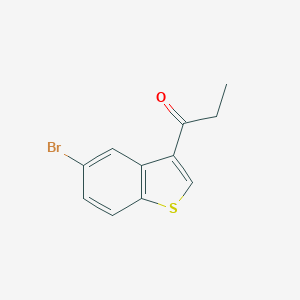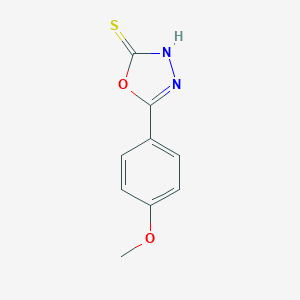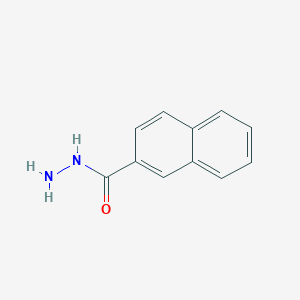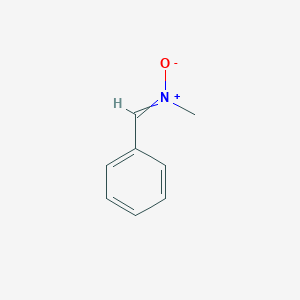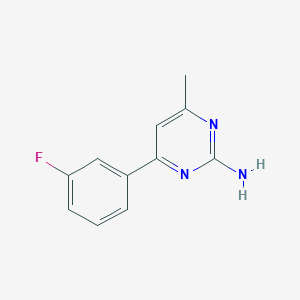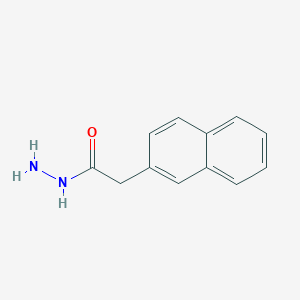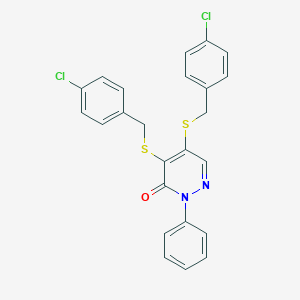
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone inhibits the activity of HAT by binding to its active site, thereby preventing the acetylation of histone proteins. This results in the modulation of gene expression, leading to various cellular effects, including apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. In neurodegenerative diseases, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects by modulating the expression of genes involved in oxidative stress and inflammation.
実験室実験の利点と制限
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its small size, high solubility, and specificity for HAT inhibition. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone research, including the development of more potent and selective HAT inhibitors, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone could enhance its therapeutic efficacy and reduce potential toxicity.
合成法
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4-chlorobenzyl mercaptan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 4-chlorobenzyl thioether. The intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base to produce 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
科学的研究の応用
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a critical role in gene expression regulation. By inhibiting HAT activity, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the expression of genes involved in various cellular processes, leading to its potential therapeutic effects.
特性
CAS番号 |
5273-35-8 |
|---|---|
製品名 |
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H18Cl2N2OS2 |
分子量 |
485.4 g/mol |
IUPAC名 |
4,5-bis[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
InChIキー |
SHPQJGZOGYWBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
その他のCAS番号 |
5273-35-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



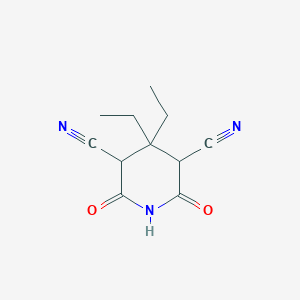
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
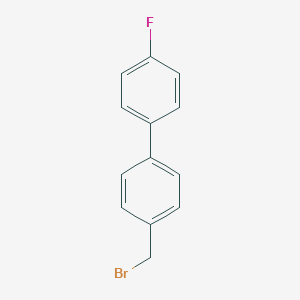

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
